molecular formula C17H17N3O3 B6699912 N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide

N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B6699912
M. Wt: 311.33 g/mol
InChI Key: DTKWKDKKBNYHMC-UHFFFAOYSA-N
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Description

N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the naphthalene moiety and the oxadiazole ring in its structure contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(17-19-15(20-23-17)10-16(21)18-2)22-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWKDKKBNYHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC(=O)NC)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the naphthalene moiety: The naphthalene group can be introduced through an etherification reaction using naphthol and an appropriate alkylating agent.

    N-methylation: The final step involves the methylation of the nitrogen atom in the acetamide group using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene moiety or the oxadiazole ring can be substituted with other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.

    Biological Studies: It is used in research to understand the interaction of oxadiazole derivatives with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring and the naphthalene moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. These interactions can result in anti-inflammatory, antimicrobial, or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other oxadiazole derivatives, such as:

    N-methyl-2-[5-(1-naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]acetamide: This compound has a similar structure but with a different substitution pattern on the naphthalene ring.

    N-methyl-2-[5-(1-phenyl-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide: This compound has a phenyl group instead of a naphthalene moiety, which can result in different biological activities and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the naphthalene and oxadiazole moieties, which contribute to its distinct chemical and biological properties.

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